1-methyl-4-{4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine
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Overview
Description
1-methyl-4-{4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is a complex organic compound featuring multiple functional groups, including imidazole, piperidine, and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-{4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine typically involves multi-step organic synthesis. Key steps include:
Formation of the imidazole ring: This can be achieved through the Debus-Radziszewski synthesis or other methods involving the cyclization of appropriate precursors.
Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced.
Formation of the piperazine ring: This can be synthesized through cyclization reactions involving diamines and dihalides.
Final coupling: The final step involves coupling the imidazole-piperidine intermediate with the piperazine derivative using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification protocols to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-{4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The piperidine and piperazine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can lead to fully saturated derivatives .
Scientific Research Applications
1-methyl-4-{4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-4-{4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the piperidine and piperazine rings can interact with receptors and ion channels . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with a similar heterocyclic structure.
Omeprazole: An antiulcer drug featuring a substituted imidazole ring.
Uniqueness
1-methyl-4-{4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is unique due to its combination of multiple functional groups, which confer a diverse range of chemical reactivity and biological activity . This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-methyl-2-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O/c1-24-13-15-26(16-14-24)10-3-4-17-28-18-7-11-27(12-8-18)21-23-19-6-5-9-22-20(19)25(21)2/h5-6,9,18H,7-8,10-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJXSFIRTKNANN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC4=C(N3C)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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